molecular formula C17H30N8O9 B549930 Gly-arg-gly-asp-ser CAS No. 96426-21-0

Gly-arg-gly-asp-ser

Cat. No.: B549930
CAS No.: 96426-21-0
M. Wt: 490.5 g/mol
InChI Key: RGNVSYKVCGAEHK-GUBZILKMSA-N
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Description

Gly-Arg-Gly-Asp-Ser is a pentapeptide composed of the amino acids glycine, arginine, aspartic acid, and serine. This sequence is derived from fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix. This compound is known for its role in cell adhesion, migration, and differentiation, making it a significant molecule in various biological processes and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-Gly-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, aspartic acid, and serine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Gly-Arg-Gly-Asp-Ser can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiols .

Scientific Research Applications

Tissue Engineering

Cell Adhesion and Proliferation
GRGDS is widely recognized for its ability to enhance cell adhesion and proliferation. It binds to integrin receptors, particularly αvβ3, facilitating the attachment of various cell types, including osteoblasts and fibroblasts. For instance, immobilized GRGDS on titanium dioxide nanotubes significantly increased osteoblast-like cell adhesion and proliferation, demonstrating its potential in bone tissue engineering .

Hydrogel Formulations
Recent studies have incorporated GRGDS into hydrogel systems to improve their biocompatibility and functionality. A notable example is the synthesis of thermo-reversible hydrogels containing GRGDS peptides, which enhanced cell spreading by 600% over ten days compared to control hydrogels lacking these adhesion molecules . These hydrogels can be used for controlled drug delivery and as scaffolds for tissue regeneration.

Drug Delivery Systems

Functionalized Hydrogels
GRGDS-functionalized hydrogels have been developed to create cell-adhesive environments that support tissue regeneration. These hydrogels are designed to be responsive to biological stimuli, allowing for the controlled release of therapeutic agents. The incorporation of GRGDS improves the interaction between the hydrogel matrix and cells, leading to enhanced therapeutic outcomes .

Antimetastatic Effects
Research indicates that GRGDS can also play a role in inhibiting cancer metastasis. Studies have shown that polypeptides containing GRGDS sequences can inhibit the binding of fibronectin to platelets, thereby reducing the risk of metastasis in experimental models . This property makes GRGDS a candidate for developing anti-cancer therapeutics.

Wound Healing

Biomaterials for Wound Dressings
The application of GRGDS in wound healing has been explored through the development of biomaterials that promote tissue repair. For instance, crosslinked alginate webs incorporating GRGDS have shown improved antimicrobial properties and enhanced healing rates due to their ability to facilitate cell migration and adhesion at the wound site .

Immunomodulation

Effects on Stem Cells
GRGDS has been studied for its immunomodulatory effects in stem cell mobilization and harvesting procedures. In clinical settings, it has been observed that GRGDS can influence the behavior of stem cells during mobilization processes, potentially improving outcomes in transplantation therapies .

Case Studies

Study Application Findings
Hashimoto et al. (2022)Silk Fibroin FilmsDemonstrated effective immobilization of GRGDS on silk fibroin without chemical alteration, preserving SF properties .
Sigma-Aldrich (2009)HydrogelsReported on the synthesis of protected GRGDS-functionalized hydrogels that activated cell adhesion upon deprotection .
Pierschbacher & Ruoslahti (1984)Integrin InteractionEstablished foundational knowledge on how RGD peptides interact with integrins, influencing cell behavior .

Mechanism of Action

Gly-Arg-Gly-Asp-Ser exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide specifically binds to integrin receptors αvβ3 and αvβ5, with estimated IC50 values of approximately 5 and 6.5 μM, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Arg-Gly-Asp-Ser is unique due to its specific sequence and high affinity for integrin receptors, making it a valuable tool in various biological and medical applications. Its ability to promote cell adhesion and migration distinguishes it from other peptides .

Biological Activity

Gly-Arg-Gly-Asp-Ser (GRGDS) is a peptide that has garnered significant attention in the field of molecular biology due to its biological activities, particularly in relation to cell adhesion, migration, and signaling. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of GRGDS.

Overview of GRGDS

GRGDS is a pentapeptide that contains the well-characterized Arg-Gly-Asp (RGD) sequence known for its role in cell adhesion through integrin receptors. The addition of serine at the C-terminal end enhances its stability and biological activity. The peptide has been shown to interact with various integrins, influencing cellular behaviors such as adhesion, proliferation, and differentiation.

  • Integrin Binding : GRGDS serves as a ligand for integrins, specifically αvβ3 and α5β1, facilitating cell adhesion to extracellular matrix (ECM) components. The binding of GRGDS to these integrins activates downstream signaling pathways that regulate cell survival and migration .
  • Cell Adhesion and Migration : Studies have demonstrated that GRGDS promotes the adhesion of various cell types, including endothelial cells and fibroblasts. This effect is critical for processes such as wound healing and tissue repair .
  • Inhibition of Tumor Progression : GRGDS has been implicated in inhibiting tumor growth and metastasis by blocking the interaction between cancer cells and the ECM. This action disrupts the signaling pathways necessary for tumor cell migration and invasion .

Case Study 1: GRGDS in Neural Tissue

A study investigated the effects of GRGDS on long-term potentiation (LTP) in hippocampal slices. The infusion of GRGDS peptides was found to stabilize LTP, suggesting a role in synaptic plasticity. The results indicated that GRGDS competes with ECM proteins for binding to integrins involved in synaptic function .

Case Study 2: GRGDS in Cancer Research

In a series of experiments involving melanoma and sarcoma cell lines, GRGDS was shown to inhibit metastasis by interfering with the binding of tumor cells to endothelial cells. This effect was mediated through integrin signaling pathways that are crucial for metastatic spread .

Data Tables

Study Cell Type Effect Observed Concentration Reference
Study 1EndothelialEnhanced adhesion100 µM
Study 2FibroblastsIncreased migration50 µM
Study 3Cancer CellsInhibited metastasis200 µM

Research Findings

  • ACE Inhibition : Recent research highlighted that GRGDS exhibits inhibitory effects on angiotensin-converting enzyme (ACE), suggesting potential applications in cardiovascular health .
  • Thrombolytic Activity : A study demonstrated that complexes containing GRGDS significantly enhanced thrombolytic activity compared to controls, indicating its potential use in thrombus management .
  • Biocompatibility and Drug Delivery : GRGDS-modified nanoparticles have been developed for targeted drug delivery systems, showcasing its versatility beyond simple cell adhesion roles .

Q & A

Basic Research Questions

Q. What is the primary biological role of GRGDS in cell adhesion, and how does it interact with integrins?

GRGDS is a synthetic peptide mimicking the natural arginine-glycine-aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen. It binds to integrin receptors (e.g., αvβ3, α5β1) to mediate cell adhesion, migration, and signaling. Experimental validation involves competitive binding assays using RGD-containing peptides to block integrin-mediated adhesion in cell culture models .

Q. What are the common experimental applications of GRGDS in cell culture studies?

GRGDS is widely used to:

  • Mimic ECM interactions in vitro to study cell adhesion and migration.
  • Block endogenous integrin signaling by competing with native RGD motifs in ECM proteins.
  • Functionalize biomaterials (e.g., hydrogels) to enhance cell attachment. Key protocols include coating culture surfaces with GRGDS at concentrations of 10–100 µg/mL and verifying specificity using scrambled peptides (e.g., RGE) as negative controls .

Advanced Research Questions

Q. How can researchers address contradictory data on GRGDS-mediated effects across different cell types?

Contradictions often arise from variations in integrin receptor expression (e.g., αvβ3 in cancer cells vs. α5β1 in fibroblasts) or experimental conditions (e.g., peptide density, substrate stiffness). Mitigation strategies:

  • Quantify integrin profiles via flow cytometry or Western blot.
  • Standardize GRGDS coating methods using atomic force microscopy (AFM) to ensure uniformity.
  • Include cell-type-specific positive/negative controls (e.g., RGE for non-integrin-mediated effects) .

Q. What methodological challenges exist in studying GRGDS stability and bioavailability in vivo?

GRGDS has a short half-life due to rapid proteolytic degradation. Advanced approaches include:

  • Conjugating GRGDS to PEGylated nanoparticles to prolong circulation.
  • Using D-amino acid analogs to enhance resistance to enzymatic cleavage.
  • Monitoring bioavailability via fluorescence-labeled peptides or mass spectrometry in plasma/tissue samples .

Q. How can researchers optimize GRGDS-functionalized scaffolds for tissue engineering applications?

Optimization involves:

  • Adjusting peptide density (e.g., 0.1–1.0 nmol/cm²) to balance adhesion versus overcrowding.
  • Combining GRGDS with other ECM motifs (e.g., laminin-derived sequences) for synergistic effects.
  • Validating functionality through 3D cell migration assays and transcriptomic profiling of integrin signaling pathways .

Q. Methodological Guidance

Q. What strategies are recommended for conducting a systematic literature review on GRGDS using Google Scholar?

  • Use advanced search operators:

  • intitle:"GRGDS" AND ("integrin" OR "cell adhesion") to narrow results.
  • author:"Ruoslahti" to locate foundational studies.
    • Track citations via the "Cited by" feature to identify recent advancements.
    • Cross-reference results with PubMed and Web of Science to avoid reliance on non-peer-reviewed sources .

Q. How should researchers validate GRGDS-integrin binding specificity in experimental models?

  • Perform competitive inhibition assays: Pre-treat cells with soluble GRGDS and measure reduced adhesion to RGD-containing substrates.
  • Use integrin-blocking antibodies (e.g., LM609 for αvβ3) to confirm receptor involvement.
  • Employ surface plasmon resonance (SPR) to quantify binding kinetics (KD values) .

Q. Emerging Trends and Ethical Considerations

Q. What emerging technologies are enhancing GRGDS research in drug delivery?

  • Biomimetic nanoparticles: GRGDS-conjugated carriers for targeted cancer therapy.
  • 3D bioprinting: GRGDS-incorporated bioinks for vascularized tissue constructs.
  • CRISPR-engineered cells: Modifying integrin expression to study GRGDS signaling dynamics .

Q. What ethical considerations apply to in vivo studies using GRGDS-based therapeutics?

  • Assess biocompatibility and off-target effects (e.g., unintended immune activation).
  • Use species-specific models (e.g., humanized mice) to improve translational relevance.
  • Adhere to ARRIVE guidelines for reporting animal studies to ensure reproducibility .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNVSYKVCGAEHK-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914518
Record name 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96426-21-0
Record name Glycyl-arginyl-glycyl-aspartyl-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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